Menthol

Description

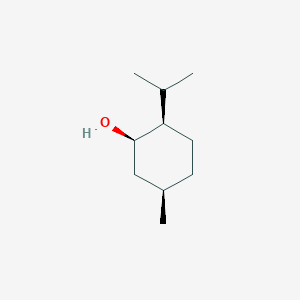

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029650 | |

| Record name | Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

214.6 °C, BP: 216.5 /menthol/; BP: 218.6 /isomenthol/; BP: 211.7 /neomenthol/; BP: 214.6 /isoneomenthol/, 214.00 to 216.00 °C. @ 760.00 mm Hg | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthan-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 420 mg/L at 25 °C, In water, 456 mg/L at 25 °C, Very soluble in alcohol, chloroform, ether, petroleum ether, solvent hexane; freely soluble in glacial acetic acid, liquid petrolatum and in mineral, fixed and volatile oils /dl-Menthol/, 0.42 mg/mL at 25 °C, very soluble in alcohol and volatile oils; slightly soluble in water | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthan-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9131 at 18 °C, 0.901 (20°); 0.891 (30°) | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.06 [mmHg], VP: 0.0637 mm Hg at 25 °C /l-Menthol/ | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals /89-78-1/, Crystals or granules /dl-Menthol/ | |

CAS No. |

1490-04-6, 89-78-1 | |

| Record name | Menthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1490-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001490046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthan-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-8 °C, MP: 43 °C /L-Menthol 2216-51-5/; MP 38 °C /DL-Menthol 89-78-1/ | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

From Rhizome to Receptor: A Technical Review of Menthol's Pharmacognosy and TRPM8 Modulation

Abstract This technical guide synthesizes the historical pharmacognosy of Menthol (Mentha spp.) with its modern molecular characterization as a transient receptor potential melastatin-8 (TRPM8) agonist. Designed for drug development professionals, this review bridges the gap between Traditional Chinese Medicine (TCM) extraction methodologies and high-throughput calcium imaging assays, establishing a causal link between ancient "cooling" therapies and voltage-gated ion channel modulation.

Part 1: Historical Pharmacognosy & Phytochemistry[1]

The Lineage of "Cooling"

Before its isolation in the West, this compound was a cornerstone of Eastern pharmacopeia. Understanding its traditional classification provides insight into its pleiotropic effects (analgesic, antitussive, carminative).

-

Traditional Chinese Medicine (TCM): Known as Bohe (Mint), it is categorized as a pungent, cool herb that enters the Lung and Liver meridians. It is historically indicated for dispersing "wind-heat" (pathogenic heat in the upper respiratory tract).

-

Ayurveda: In contrast to the Western "cooling" perception, Ayurveda classifies Pudina (Mint) as having Ushna (Hot) virya (potency) due to its ability to stimulate metabolic heat and digestion, despite the immediate local cooling sensation—a nuance now explained by the bimodal activation of TRP channels (TRPM8 vs. TRPA1).

Chemical Isolation & Extraction

The bioactive isomer is (-)-Menthol (

Technical Workflow: Steam Distillation & Crystallization

The volatility of monoterpenes allows for separation from the lignocellulosic biomass at temperatures below their decomposition points.

Graphviz Diagram: Industrial Extraction Workflow

Caption: Figure 1. Standardized extraction protocol for isolating L-Menthol from Mentha arvensis biomass.

Part 2: Molecular Mechanism of Action

The TRPM8 Gating Shift

The "cooling" sensation is a neurochemical illusion. This compound does not lower tissue temperature; it acts as a gating modifier on the TRPM8 channel found in A

-

Mechanism: TRPM8 is a voltage-gated channel that is also temperature-sensitive. Under resting conditions, the voltage required to open the channel is highly positive (unphysiological).

-

The Shift: Cold temperatures shift this voltage dependence toward negative potentials, allowing opening at resting membrane potentials. This compound mimics this effect chemically. It binds to the transmembrane domain (S1-S4), stabilizing the open state and shifting the activation curve by approximately +8°C to +10°C . This means the channel opens at body temperature (37°C) as if the tissue were exposed to 25°C air.

Smooth Muscle Relaxation (IBS Context)

In the gastrointestinal tract, this compound’s efficacy for Irritable Bowel Syndrome (IBS) operates via a different mechanism: L-type Calcium Channel Blockade .[1][2]

-

This compound acts as a Ca

antagonist on smooth muscle cells, inhibiting the influx of extracellular Ca

Graphviz Diagram: TRPM8 Signaling Cascade

Caption: Figure 2. Signal transduction pathway of this compound-induced TRPM8 activation leading to sensory perception.

Part 3: Therapeutic Translation & Data Summary

The following table summarizes the physiological effects of this compound across different tissue types, relevant for formulation scientists.

| Therapeutic Indication | Target Tissue | Primary Mechanism | Clinical Outcome |

| Topical Analgesia | Cutaneous Sensory Neurons | TRPM8 Activation & Gate Control | "Counter-irritant" effect; masks nociceptive signals. |

| IBS / Antispasmodic | Colonic Smooth Muscle | L-type Ca | Reduced peristaltic spasms and abdominal pain. |

| Antitussive | Upper Respiratory Tract | Nasal Sensory Nerve Desensitization | Suppression of cough reflex; sensation of increased airflow. |

| Permeation Enhancer | Stratum Corneum | Disruption of Lipid Bilayers | Increased transdermal bioavailability of co-drugs. |

Part 4: Experimental Protocols (Self-Validating Systems)

For researchers validating this compound derivatives, the following protocols ensure reproducibility and specificity.

Protocol: Ratiometric Calcium Imaging (TRPM8 Validation)

This assay quantifies the functional activation of TRPM8 by measuring intracellular calcium flux (

Prerequisites:

-

HEK293 cells stably transfected with human TRPM8 (hTRPM8).

-

Positive Control: Ionomycin (1 µM) to verify dye loading.

-

Negative Control: Non-transfected HEK293 cells (to rule out endogenous channel activity).

Step-by-Step Methodology:

-

Cell Loading: Incubate cells with Fura-2 AM (2 µM) for 30 minutes at 37°C in Calcium Imaging Buffer (CIB). Rationale: Fura-2 is a ratiometric dye, correcting for uneven dye loading or cell thickness.

-

Wash: Wash cells 3x with CIB to remove extracellular esterase-cleaved dye. Incubate for 20 minutes to allow complete de-esterification.

-

Baseline Acquisition: Place cells on an inverted fluorescence microscope. Excite alternately at 340 nm (Ca

-bound) and 380 nm (Ca -

Agonist Application: Perfusion of this compound (10 µM - 1 mM). Note: this compound is lipophilic; use glass reservoirs or specialized tubing to prevent absorption.

-

Data Analysis: Calculate the ratio (

). A successful "hit" is defined as a response -

Validation: Apply BCTC (1 µM) , a specific TRPM8 antagonist, prior to this compound. Complete inhibition of the signal validates that the influx is TRPM8-mediated.

Protocol: Ex Vivo Smooth Muscle Tension (IBS Mechanism)

To verify the antispasmodic effect (calcium channel blockade).[1]

-

Tissue Prep: Isolate guinea pig ileal strips (2 cm) and suspend in an organ bath containing Tyrode’s solution at 37°C, aerated with 95% O

/5% CO -

Pre-contraction: Induce tonic contraction using KCl (60 mM) or Acetylcholine (10 µM) . Wait for a stable plateau.

-

Dose-Response: Add cumulative concentrations of this compound (10 µM - 3 mM).

-

Causality Check: Pre-treat tissue with Nifedipine (L-type Ca

blocker). If this compound causes no further relaxation, the mechanism is confirmed as shared/overlapping with Nifedipine.

References

-

McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature. [Link]

-

Peier, A. M., Moqrich, A., Hergarden, A. C., et al. (2002). A TRP channel that senses cold stimuli and this compound.[3][4][5] Cell. [Link]

-

Eccles, R. (1994). This compound and related cooling compounds.[3][4][5][6][7][8] Journal of Pharmacy and Pharmacology. [Link]

-

Amato, A., Liotta, R., & Mulè, F. (2014). Effects of this compound on circular smooth muscle of human colon: analysis of the mechanism of action. European Journal of Pharmacology. [Link]

-

Hills, J. M., & Aaronson, P. I. (1991). The mechanism of action of peppermint oil on gastrointestinal smooth muscle. Gastroenterology. [Link]

-

McKay, D. L., & Blumberg, J. B. (2006). A review of the bioactivity and potential health benefits of peppermint tea (Mentha piperita L.). Phytotherapy Research. [Link]

-

Patel, T., Ishiuji, Y., & Yosipovitch, G. (2007). This compound: a refreshing look at this ancient compound. Journal of the American Academy of Dermatology. [Link]

Sources

- 1. Effects of this compound on circular smooth muscle of human colon: analysis of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review article: The physiologic effects and safety of Peppermint Oil and its efficacy in irritable bowel syndrome and other functional disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of this compound in three traditional Chinese medicinal herbs and their compound formulation by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

Chemical and Physical Properties of Menthol Stereoisomers for Laboratory Use

[1][2]

Executive Summary

Menthol (2-isopropyl-5-methylcyclohexanol) is a cyclic monoterpene alcohol possessing three asymmetric carbon atoms (C1, C2, and C5), resulting in eight possible stereoisomers (four enantiomeric pairs).[1][2] While often treated generically in commercial applications, the specific stereochemical configuration critically dictates biological efficacy—particularly in TRPM8 (Transient Receptor Potential Melastatin 8) channel activation—and physical behavior in laboratory formulations.

This guide provides a technical breakdown of the physicochemical distinctions between these isomers, focusing on the bioactive (-)-Menthol and its diastereomers ((+)-Neothis compound, (+)-Isothis compound, (+)-Neoisothis compound). It establishes protocols for their identification, solubilization, and use in high-precision biological assays.

Part 1: The Stereochemical Landscape

The biological activity of this compound is not a bulk property but a function of its specific interaction with chiral biological targets. The molecule exists in four diastereomeric forms, each resolving into a pair of enantiomers.

Structural Configuration

The configuration is defined by the relative orientation of the hydroxyl group (C1) , isopropyl group (C2) , and methyl group (C5) .

-

This compound: All three bulky groups are in the equatorial position (most stable conformer).

-

Neothis compound: The hydroxyl and methyl groups are cis; the isopropyl is trans (relative to methyl).

-

Isothis compound: The methyl and hydroxyl are cis; the isopropyl is cis (all cis).

-

Neoisothis compound: The methyl and hydroxyl are trans; the isopropyl is cis.

Visualization of Stereochemical Relationships

The following diagram illustrates the hierarchy and relationship of the this compound stereoisomers.

Figure 1: Hierarchical classification of this compound stereoisomers. (-)-Menthol is the primary bioactive agent found in nature.

Part 2: Physicochemical Properties Data[3][5]

Precise characterization is required to distinguish isomers, as their melting points and optical rotations differ significantly. Note that racemic mixtures (e.g., (+/-)-Menthol) often exhibit depressed melting points compared to pure enantiomers due to eutectic formation.

Table 1: Physical Constants of Pure Stereoisomers

| Property | (-)-Menthol | (+)-Menthol | (+)-Neothis compound | (+)-Isothis compound | (+)-Neoisothis compound |

| CAS Number | 2216-51-5 | 15356-60-2 | 2216-52-6 | 23283-97-8 | 20752-34-5 |

| Physical State (25°C) | Crystalline Solid | Crystalline Solid | Liquid / Low melt solid | Crystalline Solid | Liquid |

| Melting Point (°C) | 42 – 44°C | 42 – 44°C | -22°C (Pure) | ~82°C | -8°C |

| Boiling Point (°C) | 212°C | 212°C | 212°C | 218°C | 214°C |

| Optical Rotation | -45° to -51° (EtOH) | +45° to +51° (EtOH) | +15° to +20° (Neat) | +24° to +27° (EtOH) | +2° to +5° (EtOH) |

| Density (g/cm³) | 0.890 | 0.890 | 0.900 | 0.904 | 0.903 |

| Water Solubility | ~0.4 mg/mL | ~0.4 mg/mL | Low | Low | Low |

Critical Note on Purity: Commercial "this compound" is often racemic (+/-), which melts at 31–35°C . Verify the Certificate of Analysis (CoA) for specific rotation values to confirm enantiomeric purity before use in chiral sensitive assays.

Part 3: Biological Implications (TRPM8 Activation)[6]

In drug development, stereochemistry dictates potency. The cooling sensation of this compound is mediated by the TRPM8 ion channel , a non-selective cation channel expressed in sensory neurons.[3]

Potency Hierarchy

-

(-)-Menthol: The most potent natural agonist (

in patch-clamp). -

(+)-Menthol: Significantly lower potency; often requires 2-3x concentration for similar activation.

-

(+)-Neothis compound: Weak agonist (

); elicits a "musty" rather than "fresh" cooling sensation. -

Synthetic Analogs: Compounds like WS-12 (N-(4-methoxyphenyl)-p-menthane-3-carboxamide) are designed to exceed (-)-menthol potency (

) with reduced volatility.

Mechanism of Action Pathway

The following diagram details the signal transduction pathway activated by (-)-Menthol.

Figure 2: TRPM8 Signal Transduction Pathway. (-)-Menthol binding triggers cation influx, mimicking the cellular response to cold temperatures.

Part 4: Laboratory Protocols

Protocol A: Preparation of High-Purity Stock Solutions

This compound is lipophilic and prone to precipitation in aqueous media. This protocol ensures stable delivery for cell-based assays (e.g., HEK293-TRPM8).

Reagents:

-

(-)-Menthol (Crystalline, >99% purity).

-

Anhydrous DMSO (Dimethyl sulfoxide) or Absolute Ethanol.

-

Cell Culture Media (warm).[4]

Procedure:

-

Calculate Mass: To prepare 10 mL of a 1 M stock solution, weigh 1.563 g of (-)-menthol (MW: 156.27 g/mol ).

-

Solubilization: Add the solid to a glass vial. Add anhydrous DMSO to a final volume of 10 mL. Vortex until fully dissolved.

-

Note: Solubility in DMSO is high (~31 mg/mL or ~200 mM is easily achievable; 1M requires vigorous vortexing).

-

-

Storage: Aliquot into amber glass vials (this compound is volatile and light-sensitive). Store at -20°C.

-

Aqueous Dilution (Critical Step):

-

Do not add stock directly to cold media; it will crash out.

-

Dilute the stock 1:1000 into warm (37°C) media while vortexing to achieve a working concentration (e.g., 1 mM).

-

Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

-

Protocol B: Chromatographic Separation (GC-FID/MS)

Standard GC columns (e.g., DB-5) cannot separate enantiomers. A chiral stationary phase is required.

System Parameters:

-

Column: Cyclodextrin-based chiral column (e.g., Rt-βDEXsm or equivalent), 30m x 0.25mm ID.

-

Carrier Gas: Helium at 1.4 mL/min (constant flow).[5]

-

Inlet: Split mode (100:1), 220°C.

-

Oven Program:

-

Hold at 80°C for 1 min.

-

Ramp 2°C/min to 130°C (Separation window).

-

Ramp 20°C/min to 200°C.

-

-

Detection: FID (250°C) or MS.

Expected Elution Order (Rt-βDEXsm):

References

-

PubChem. (2025).[9] this compound | C10H20O.[1][6][7][10] National Library of Medicine. [Link]

-

National Institute of Health Sciences (Japan). Official Monographs for Part II: dl-Menthol. [Link]

-

Eccles, R. (1994). This compound and Related Cooling Compounds.[12][7][13] Journal of Pharmacy and Pharmacology. (Contextual grounding for TRPM8 mechanism).

-

Restek Corporation. Analysis of this compound and Peppermint Oil Using GCxGC-TOFMS with a Chiral Column. [Link][1]

-

Sherkheli, M.A., et al. (2008). This compound derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels. PubMed.[12][6] [Link]

Sources

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. gcms.cz [gcms.cz]

- 6. (+)-Neothis compound | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Neoisothis compound | C10H20O | CID 19244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C10H20O | CID 1254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Deep Dive into the Pharmacological Dynamics of Menthol: An Analgesic and Anti-inflammatory Agent

This technical guide offers an in-depth exploration of the multifaceted pharmacological effects of menthol, focusing on its well-established analgesic and anti-inflammatory properties. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current mechanistic understanding with practical insights into experimental validation, providing a robust framework for future research and therapeutic innovation.

Introduction: Beyond the Cooling Sensation

This compound, a cyclic monoterpene alcohol derived from mint plants, has a long history of use in traditional medicine for pain relief.[1][2] Its characteristic cooling sensation is a widely recognized sensory experience, but the underlying pharmacology is far more complex than a simple thermal illusion.[1][2] Modern scientific investigation has unveiled a sophisticated interplay of molecular targets and signaling pathways that account for its dual efficacy as both an analgesic and an anti-inflammatory agent.[3][4] This guide will dissect these mechanisms, providing a granular view of this compound's journey from a traditional remedy to a molecule of significant interest in contemporary pharmacology.

Part 1: The Analgesic Mechanisms of this compound

This compound's ability to alleviate pain is not attributable to a single mechanism but rather a convergence of effects on multiple targets within the peripheral and central nervous systems.[2][5]

The Cornerstone of Analgesia: TRPM8 Activation

The primary molecular transducer of the cooling sensation and a key player in this compound-induced analgesia is the Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the cold and this compound receptor 1 (CMR1).[6][7] TRPM8 is a non-selective cation channel predominantly expressed in a subpopulation of primary sensory neurons.[2][5]

Mechanism of Action:

When this compound binds to the TRPM8 receptor, it induces a conformational change in the ion channel, causing it to open.[8] This allows an influx of sodium (Na+) and calcium (Ca2+) ions into the neuron, leading to depolarization and the generation of an action potential.[8] This electrical signal is transmitted to the brain and interpreted as a cooling sensation.[8] This "counter-irritant" effect can distract the brain from underlying pain signals.[6][8] Furthermore, the activation of TRPM8 can lead to a desensitization of nociceptors, effectively numbing the area and reducing pain perception.[3][6] At a central level, topically applied this compound may also activate analgesic pathways.[6]

Experimental Validation: In Vitro Calcium Imaging Assay

The causality behind investigating TRPM8 is its established role as the primary cold sensor. A calcium imaging assay directly measures the functional consequence of this compound binding – ion channel opening and subsequent calcium influx.

Protocol:

-

Cell Culture: Culture a stable cell line expressing human TRPM8 (e.g., HEK293 or CHO cells) on glass-bottom dishes suitable for microscopy.

-

Fluorescent Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This dye will exhibit a change in fluorescence intensity upon binding to intracellular calcium.

-

Baseline Measurement: Acquire baseline fluorescence images of the cells before the addition of any compounds.

-

This compound Application: Add varying concentrations of this compound to the cells and continuously record the fluorescence changes over time using a fluorescence microscope equipped with a live-cell imaging system.

-

Positive Control: Use a known TRPM8 agonist, such as icilin, as a positive control to validate the assay system.

-

Data Analysis: Quantify the change in fluorescence intensity to determine the concentration-response relationship of this compound and calculate the EC50 (half-maximal effective concentration).

Self-Validation System: The inclusion of a positive control (icilin) and a negative control (vehicle) ensures the specificity of the response to TRPM8 activation. A lack of response in non-transfected cells would further validate that the observed effect is TRPM8-dependent.

Modulation of Other TRP Channels

This compound's interaction with the TRP channel family is not limited to TRPM8. It also modulates other members, including TRPA1 and TRPV1, which can contribute to its complex sensory effects.[1][5] At high concentrations, this compound can activate TRPA1, which is associated with irritant or burning sensations.[2][5] Conversely, it can inhibit the activity of TRPV1, the receptor activated by capsaicin and noxious heat.[1][5] This inhibition of TRPV1 may contribute to its analgesic properties by reducing the signaling of heat-related pain.

Interaction with Opioid Receptors

Emerging evidence suggests that this compound's analgesic effects may also involve the endogenous opioid system.[2][5] Specifically, this compound has been shown to interact with kappa-opioid receptors.[1][9] This interaction could contribute to a centrally mediated analgesic effect, complementing its peripheral actions.[2][5]

Blockade of Voltage-Gated Sodium Channels

This compound can also directly influence the transmission of pain signals by blocking voltage-gated sodium channels in sensory neurons.[5][8] By inhibiting these channels, this compound reduces the excitability of nociceptive fibers, thereby dampening the propagation of pain signals to the central nervous system.[8]

Part 2: The Anti-inflammatory Mechanisms of this compound

Beyond its direct effects on pain signaling, this compound exhibits significant anti-inflammatory properties, making it a valuable agent for conditions where pain is accompanied by inflammation.[4][10]

Inhibition of Pro-inflammatory Mediators

A key aspect of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory mediators.[4][11]

Inhibition of Cyclooxygenase (COX) Enzymes:

This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[12][13] By reducing the production of prostaglandins like PGE2, this compound can alleviate inflammation and associated pain.[12]

Reduction of Pro-inflammatory Cytokines:

In vitro and in vivo studies have demonstrated that this compound can decrease the production of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[14][15] This reduction in cytokine levels helps to dampen the overall inflammatory response.[14][15]

Experimental Validation: In Vitro Cytokine Measurement

The rationale for this experiment is to directly quantify the impact of this compound on the production of key inflammatory signaling molecules.

Protocol:

-

Cell Culture: Culture human or murine macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs).

-

Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).

-

This compound Treatment: Co-incubate the stimulated cells with various concentrations of this compound.

-

Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.

-

Cytokine Quantification: Measure the levels of IL-1β, IL-6, and TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

-

Data Analysis: Compare the cytokine levels in this compound-treated cells to those in untreated (LPS-stimulated) control cells to determine the inhibitory effect of this compound.

Self-Validation System: The use of an unstimulated control group and an LPS-stimulated, vehicle-treated control group is essential. A known anti-inflammatory drug (e.g., dexamethasone) can be used as a positive control.

Modulation of Inflammatory Signaling Pathways

This compound's influence on inflammatory mediator production is rooted in its ability to modulate key intracellular signaling pathways.

NF-κB and MAPK Pathways:

This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways.[14][15][16] These pathways are central to the transcriptional regulation of numerous pro-inflammatory genes, including those encoding cytokines and COX-2.[14][15] By inhibiting these pathways, this compound effectively suppresses the inflammatory cascade at a fundamental level.[14][15][16]

Sources

- 1. The distinctive role of this compound in pain and analgesia: Mechanisms, practices, and advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. painzorb.com [painzorb.com]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Frontiers | The distinctive role of this compound in pain and analgesia: Mechanisms, practices, and advances [frontiersin.org]

- 6. The role and mechanism of action of this compound in topical analgesic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TRPM8 - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. stopain.com [stopain.com]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. Cold stimuli, hot topic: An updated review on the biological activity of this compound in relation to inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemopreventive efficacy of this compound on carcinogen-induced cutaneous carcinoma through inhibition of inflammation and oxidative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cold stimuli, hot topic: An updated review on the biological activity of this compound in relation to inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Cold stimuli, hot topic: An updated review on the biological activity of this compound in relation to inflammation [frontiersin.org]

- 16. l-Menthol alleviates cigarette smoke extract induced lung injury in rats by inhibiting oxidative stress and inflammation via nuclear factor kappa B, p38 MAPK and Nrf2 signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and Stereochemistry of the Eight Menthol Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Menthol, a cyclic monoterpene alcohol, is a cornerstone compound in the pharmaceutical, cosmetic, and flavor industries, primarily due to the distinct cooling sensation and pleasant aroma of its naturally occurring (-)-menthol isomer.[1][2] The this compound molecule possesses three chiral centers, giving rise to a total of eight stereoisomers.[3] Each of these isomers exhibits unique sensory and physiological properties, making their accurate identification and separation a critical task in quality control, drug development, and synthetic chemistry. This technical guide provides a comprehensive exploration of the stereochemical relationships between the eight this compound isomers and details the modern analytical workflows used for their structural elucidation and differentiation. We will delve into the causality behind experimental choices in spectroscopy and chromatography, offering field-proven insights for unambiguous stereochemical assignment.

The Stereochemical Landscape of this compound

The molecular structure of this compound (5-methyl-2-(propan-2-yl)cyclohexan-1-ol) contains three stereogenic centers at carbons C1, C2, and C5.[4] According to the 2ⁿ rule, where 'n' is the number of chiral centers, this results in 2³ = 8 possible stereoisomers. These isomers are grouped into four diastereomeric pairs. Within each pair, the two isomers are enantiomers—non-superimposable mirror images of each other.

The four diastereomeric sets are:

-

This compound and its enantiomer

-

Isothis compound and its enantiomer

-

Neothis compound and its enantiomer

The relationship between any two isomers that are not enantiomers is diastereomeric. Diastereomers have different physical properties (melting point, boiling point, solubility, spectral characteristics), which is the fundamental principle enabling their separation by techniques like gas chromatography. Enantiomers, however, share identical physical properties in an achiral environment and require chiral-specific methods for separation.

Conformational Stability: The Key to (-)-Menthol's Predominance

The stereoisomers of this compound exist predominantly in a stable chair conformation to minimize steric strain. The thermodynamic stability of each isomer is dictated by the spatial arrangement of its three bulky substituents: the hydroxyl (-OH), methyl (-CH₃), and isopropyl (-CH(CH₃)₂) groups. The most stable conformation is one where these groups occupy equatorial positions, minimizing 1,3-diaxial interactions.

Natural (-)-menthol, assigned the (1R, 2S, 5R) configuration, is the most stable of all eight isomers because it is the only one where all three substituent groups can simultaneously occupy equatorial positions.[4][6] This inherent stability is a primary reason for its natural abundance and is a guiding principle in synthetic strategies aiming to maximize its yield.

Caption: Stereochemical relationships between the eight this compound isomers.

Isomer Nomenclature and Configuration

The table below summarizes the eight isomers, their common names, and their absolute configurations according to the Cahn-Ingold-Prelog (CIP) R/S notation.

| Common Name | Enantiomer | Absolute Configuration (C1, C2, C5) |

| (-)-Menthol | (1R, 2S, 5R) | |

| (+)-Menthol | Enantiomer of (-)-Menthol | (1S, 2R, 5S) |

| (+)-Isothis compound | (1S, 2R, 5R) | |

| (-)-Isothis compound | Enantiomer of (+)-Isothis compound | (1R, 2S, 5S) |

| (+)-Neothis compound | (1S, 2S, 5R) | |

| (-)-Neothis compound | Enantiomer of (+)-Neothis compound | (1R, 2R, 5S) |

| (+)-Neoisothis compound | (1R, 2R, 5R) | |

| (-)-Neoisothis compound | Enantiomer of (+)-Neoisothis compound | (1S, 2S, 5S) |

Core Techniques for Structural Elucidation

A multi-technique approach is essential for the unambiguous structural and stereochemical elucidation of the this compound isomers. While each method provides valuable information, their combined power allows for a self-validating analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the relative stereochemistry of the this compound isomers in solution.[7] By analyzing chemical shifts, coupling constants, and through-space correlations, one can deduce the axial or equatorial orientation of each substituent, thereby defining the diastereomer.

Expertise in Practice: Why NMR is Foundational The causality behind using NMR lies in its sensitivity to the local electronic environment of each nucleus. The spatial arrangement of substituents in one diastereomer creates a unique magnetic environment compared to another, leading to distinct and predictable differences in the NMR spectrum.

-

¹H NMR Spectroscopy: The proton on C1 (the carbon bearing the -OH group) is the most diagnostic signal. Its coupling constant (J-value) to the adjacent proton on C2 reveals its orientation. A large coupling constant (J > 10 Hz) is characteristic of a trans-diaxial relationship between two protons, providing definitive evidence of their relative stereochemistry.[8] In contrast, axial-equatorial or di-equatorial couplings are much smaller.

-

¹³C NMR Spectroscopy: The chemical shifts of the ring carbons are highly sensitive to steric compression. An axial substituent will cause a shielding effect (an upfield shift to a lower ppm value) on the carbons at the gamma-position due to the gamma-gauche effect. This allows for clear differentiation between isomers. For example, the carbon signals in the more sterically hindered neoisothis compound will show characteristic shifts compared to the all-equatorial (-)-menthol.[9]

-

2D NMR (COSY & NOESY): Correlation Spectroscopy (COSY) is used to confirm the proton-proton connectivity within the spin system, mapping out the entire cyclohexane ring. Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for confirming relative stereochemistry by detecting protons that are close in space, irrespective of their bonding. For instance, a NOESY cross-peak between the axial proton at C1 and the axial protons at C3 and C5 would confirm its axial orientation.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform). The choice of solvent is critical as it must dissolve the sample without contributing interfering proton signals.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, and NOESY spectra on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

-

Data Analysis:

-

Integrate the ¹H spectrum to confirm proton counts.

-

Measure the coupling constants for the C1 proton to determine its orientation.

-

Assign all ¹H and ¹³C signals using COSY and HSQC (Heteronuclear Single Quantum Coherence) spectra.

-

Analyze NOESY correlations to confirm through-space proximities and validate the stereochemical assignment.

-

Chiral Gas Chromatography (GC)

While NMR excels at determining relative stereochemistry, GC is the gold standard for separating all eight isomers, including enantiomeric pairs, and for quantitative analysis.

Trustworthiness through Separation Science The self-validating nature of a chiral GC method comes from its ability to physically separate molecules based on their three-dimensional structure. The separation of diastereomers can be achieved on a standard, non-chiral GC column because their different physical properties lead to different interactions with the stationary phase.[10] However, to resolve the enantiomers, a chiral stationary phase is mandatory.

Experimental Causality: The Chiral Selector Chiral GC columns typically use a cyclodextrin derivative as the stationary phase. Cyclodextrins are chiral, bucket-shaped molecules that form transient, diastereomeric inclusion complexes with the this compound enantiomers. The subtle differences in the stability of these complexes for the (R) vs. (S) enantiomers lead to different retention times, enabling their separation.

For complete baseline separation of all eight isomers, a single chiral column may be insufficient. A powerful, field-proven approach is the use of two different chiral columns in tandem.[10][11] The complementarity of the two stationary phases provides the necessary selectivity to resolve all eight peaks.[11][12]

Caption: Workflow for the separation of eight this compound isomers using tandem chiral GC-MS.

Protocol: Tandem Column Chiral GC-MS Analysis This protocol is adapted from established methods for separating all eight this compound isomers.[10]

-

System Configuration:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column 1: CycloSil-B (30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Column 2: BGB-175 (30 m x 0.25 mm ID x 0.25 µm film thickness), connected in series to Column 1.

-

-

GC Conditions:

-

Injector: Split mode (50:1), 250°C.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program: Initial temperature 60°C, hold for 2 min. Ramp at 2°C/min to 180°C, hold for 5 min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI), 70 eV.

-

Source Temperature: 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Monitor characteristic this compound fragment ions (m/z 71, 81, 95).[10]

-

-

Sample Preparation: Prepare a 100 µg/mL solution of the this compound isomer mixture in a volatile solvent like hexane or ethyl acetate.

-

Injection & Analysis: Inject 1 µL of the sample. The resulting chromatogram should show baseline or near-baseline separation of all eight isomers, which can be identified by their retention times (calibrated with pure standards) and confirmed by their mass spectra.

Synthesis and Preparative Separation

The elucidation of this compound's stereochemistry is deeply connected to its synthesis. Industrial synthesis often produces a mixture of isomers, necessitating robust separation methods to isolate the desired product, typically (-)-menthol.

-

Hydrogenation of Thymol: A common industrial route involves the catalytic hydrogenation of thymol, derived from m-cresol.[13] This process is not stereoselective and yields a mixture containing (±)-menthol, (±)-neothis compound, and (±)-isothis compound, which must then be separated.[13]

-

Reduction of Pulegols: The stereochemistry of this compound can be controlled to a greater extent by starting with a specific pulegol isomer. For example, the reduction of (-)-cis-pulegol yields (-)-menthol and (+)-neoisothis compound, while reducing (+)-trans-pulegol gives (+)-isothis compound and (+)-neothis compound.[14][15] The choice of reducing agent and reaction conditions is critical to influence the diastereomeric ratio of the products.

Separation of these synthetic mixtures on an industrial scale relies on fractional distillation to separate the diastereomers, followed by fractional crystallization or preparative chromatography to resolve the enantiomers and isolate the target isomer.

Conclusion

The structural elucidation of the eight this compound isomers is a classic yet highly relevant challenge in modern analytical chemistry. It requires a sophisticated understanding of stereochemical principles and the strategic application of complementary analytical techniques. While NMR spectroscopy provides unparalleled detail on the relative configuration and conformation in solution, tandem-column chiral gas chromatography is the definitive method for the complete separation and quantification of all eight isomers. The protocols and insights provided in this guide represent a robust, self-validating framework for any scientist or researcher tasked with the analysis of these commercially significant compounds. By understanding the causality behind each experimental choice, from solvent selection in NMR to the stationary phase in GC, researchers can confidently navigate the complex stereochemical landscape of this compound.

References

-

ResearchGate. (n.d.). Structure of this compound isomers (from left to right, top row): (+)-Menthol, (−)-Menthol, (+)-Isothis compound, (−)-Isothis compound, (+)-Neothis compound, (−)-Neothis compound, (+)-Neoisothis compound, (−)-Neoisothis compound. Retrieved from [Link]

-

MDPI. (2025). Decoding the Molecular Mechanisms of this compound Isomer Perception Based on Computational Simulations. Retrieved from [Link]

-

Structure Elucidation. (n.d.). Retrieved from [Link]

-

Food Science and Technology. (2021). Separation of Eight Optical Isomers of this compound by Tandem Capillary Chiral Columns. Retrieved from [Link]

-

CORESTA. (n.d.). SI Xiao-Xi, ZHU Rui-Zhi, Tang Jian-Guo, Miao Ming-Ming, Liu Zhi-Hua 1 Abstract 2 Materials and methods 3 Results and Discussions. Retrieved from [Link]

-

Leffingwell & Associates. (n.d.). This compound - A Cool Place - Page 1. Retrieved from [Link]

-

Fooding Group Limited. (2021). Basic Introduction of this compound and L-menthol. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational analysis of this compound diastereomers by NMR and DFT computation. Retrieved from [Link]

-

NPTEL. (n.d.). Module 8 : Stereochemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoisomers of this compound. Source: From Ref. 14. Retrieved from [Link]

-

ResearchGate. (n.d.). Different levels of interpretation of the NMR spectra of this compound. Retrieved from [Link]

-

YouTube. (2025). This compound stereoisomers. Retrieved from [Link]

-

MPG.PuRe. (2015). Stereochemical analysis of this compound and menthylamine isomers using calculated and experimental optical rotation data. Retrieved from [Link]

-

LECO Corporation. (n.d.). Analysis of this compound and Peppermint Oil Using GCxGC-TOFMS with a Chiral Column in the First Dimension. Retrieved from [Link]

-

SlideShare. (n.d.). Structural elucidation of this compound by uv vis ir nmr mass. Retrieved from [Link]

-

YouTube. (2021). This compound/Isothis compound/Neothis compound/Neoisothis compound/Esterification/AJT Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative Analysis of this compound Isomer Distributions in Selected Samples. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of the this compound stereoisomers (z)-menthol (A), (2)-menthol (B), (z)-isothis compound (C), and (z)-neothis compound (D). Retrieved from [Link]

-

PubMed. (n.d.). Botanical discrimination and classification of Mentha plants applying two-chiral column tandem GC-MS analysis of eight this compound enantiomers. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Decoding the Molecular Mechanisms of this compound Isomer Perception Based on Computational Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. pure.mpg.de [pure.mpg.de]

- 8. researchgate.net [researchgate.net]

- 9. Structural elucidation of this compound by uv vis ir nmr mass | PPTX [slideshare.net]

- 10. coresta.org [coresta.org]

- 11. Separation of Eight Optical Isomers of this compound by Tandem Capillary Chiral Columns [spkx.net.cn]

- 12. Botanical discrimination and classification of Mentha plants applying two-chiral column tandem GC-MS analysis of eight this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. zanchenglife.com [zanchenglife.com]

- 14. This compound - A Cool Place -Page 1 [leffingwell.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Beyond the Cold: A Technical Guide to Menthol’s Promiscuous Pharmacology in Neuronal Ion Channels

Executive Summary: The "Dirty Drug" Paradigm

While Menthol (2-isopropyl-5-methylcyclohexanol) is canonically defined as the primary agonist of the cold-sensing channel TRPM8 , this definition is reductively dangerous in high-precision pharmacology. This compound is a structural scaffold with "dirty" pharmacodynamics—acting as a promiscuous modulator across voltage-gated and ligand-gated families.

For drug development professionals, relying on this compound merely as a TRPM8 control is a source of experimental error. This guide dissects the off-target mechanisms that drive this compound’s analgesic and anesthetic properties independent of cooling, specifically focusing on Nav1.8/1.9 inhibition , TRPA1 bimodal modulation , and GABAergic potentiation .

Mechanistic Deep Dive: Targets Beyond TRPM8

Voltage-Gated Sodium Channels (Nav1.8 & Nav1.9)

The Local Anesthetic Effect this compound acts as a state-dependent blocker of voltage-gated sodium channels, sharing a mechanism with local anesthetics like lidocaine. It preferentially binds to the inactivated state of the channel, stabilizing it and preventing recovery to the resting state.

-

Target Specificity: High affinity for TTX-resistant channels Nav1.8 and Nav1.9 found in dorsal root ganglion (DRG) nociceptors.

-

Mechanism: It causes a hyperpolarizing shift in the voltage-dependence of fast inactivation. This means at resting membrane potentials, a larger fraction of channels are inactivated and unavailable to fire action potentials.

-

Causality: This blockade explains why topical this compound induces analgesia even in TRPM8-null mice.

The TRPA1 Paradox: Bimodal Modulation

The "U-Shaped" Response TRPA1 presents the most complex interaction profile. This compound exhibits a bimodal effect that is concentration-dependent:

-

Low Concentrations (<100 µM): Acts as an agonist , activating the channel (contributing to the "burning" sensation of high-dose mint).

-

High Concentrations (>300 µM): Acts as an antagonist , blocking the pore and inhibiting nociception.

-

Critical Note on Species: Mouse TRPA1 is robustly activated by this compound, whereas human TRPA1 shows a stronger bias toward inhibition at varying concentrations. This species discrepancy is a frequent cause of translational failure in pain studies.

Ligand-Gated Channels: GABA-A and nAChR

-

GABA-A Receptors (Positive Allosteric Modulation): this compound enhances tonic inhibition.[1] It binds to a site distinct from benzodiazepines (likely the propofol site), increasing the probability of chloride channel opening. This contributes to its sedative and anti-seizure potential.

-

nAChR (Negative Allosteric Modulation): this compound inhibits α7 and α4β2 nicotinic acetylcholine receptors by shortening the channel open time, effectively acting as a non-competitive antagonist.

Visualization: The this compound Interactome

The following diagram maps the inhibitory vs. excitatory pathways of this compound beyond TRPM8.

Figure 1: Network topology of this compound's off-target interactions. Red arrows indicate inhibition; Green indicates potentiation; Yellow indicates complex/bimodal effects.

Experimental Protocol: Isolating Nav1.8 Currents

Objective: To quantify this compound-mediated inhibition of Nav1.8 currents in DRG neurons without interference from TRPM8 or TTX-sensitive channels.

Rationale: Standard protocols fail because this compound activates TRPM8, creating a massive inward current that masks the reduction in Sodium currents. This protocol uses a "Cocktail Isolation" approach.

Reagents & Solutions

| Component | Composition / Concentration | Purpose |

| Bath Solution | Standard Ringer's | Basal physiological environment. |

| TTX | 500 nM | Blocks Nav1.1, 1.2, 1.3, 1.6, 1.7 (Isolates Nav1.8). |

| AMTB | 10 µM | Critical: Blocks TRPM8 to prevent cooling currents. |

| CdCl2 | 100 µM | Blocks Voltage-gated Calcium Channels. |

| This compound | 100 µM - 1 mM | The test compound. |

Step-by-Step Workflow

-

Cell Preparation: Dissociate DRG neurons from Rat/Mouse. Plate on laminin/poly-D-lysine.

-

Whole-Cell Access: Establish GΩ seal and break-in using internal solution (CsF-based to block K+ channels).

-

Pharmacological Isolation (The Pre-soak):

-

Perfuse cell with Bath Solution + TTX (500 nM) + AMTB (10 µM) for 2 minutes.

-

Validation: Ensure no spontaneous firing; resting membrane potential should be stable.

-

-

Voltage Protocol (State-Dependence Check):

-

Protocol A (Resting Block): Hold at -80 mV. Depolarize to 0 mV for 50ms.

-

Protocol B (Inactivated State Block): Hold at -40 mV (induces inactivation) for 500ms, then pulse to 0 mV.

-

Expectation: this compound efficacy is significantly higher in Protocol B.

-

-

Application: Apply this compound (in the presence of TTX/AMTB). Record peak current reduction.

Workflow Logic Diagram

Figure 2: Electrophysiological workflow for isolating this compound's effect on Nav1.8, accounting for TRPM8 interference.

Data Synthesis: Comparative Potency

The following table summarizes the potency of this compound across non-TRPM8 targets. Note the proximity of IC50 values, indicating that at therapeutic topical concentrations (often 1-5% or ~60-300 mM), all these targets are engaged simultaneously.

| Target Channel | Effect Type | IC50 / EC50 | Mechanism | Reference |

| TRPM8 | Agonist | EC50: ~80 nM | Channel Opening | [Standard Control] |

| Nav1.8 | Inhibitor | IC50: ~220 µM | Inactivation Stabilization | [Gaudioso et al. 2012] |

| Nav1.9 | Inhibitor | IC50: ~300 µM | State-dependent Block | [Gaudioso et al. 2012] |

| TRPA1 | Agonist/Blocker | Bimodal | Activation (<100µM) / Block (>300µM) | [Karashima et al. 2007] |

| GABA-A | PAM | EC50: ~180 µM | Allosteric Potentiation | [Watt et al. 2008] |

| nAChR (α7) | NAM | IC50: ~110 µM | Open-time reduction | [Hans et al. 2012] |

| Cav (T-type) | Inhibitor | IC50: ~200 µM | Low-voltage block | [Swandulla et al. 1987] |

References

-

Gaudioso, C. et al. (2012). this compound pain relief through cumulative inactivation of voltage-gated sodium channels. Pain.[2][3][4][5][6]

-

Karashima, Y. et al. (2007). Bimodal action of this compound on the transient receptor potential channel TRPA1. Journal of Neuroscience.[7][8]

-

Watt, E.E. et al. (2008). this compound enhances phasic and tonic GABAA receptor-mediated currents in midbrain periaqueductal grey neurons.[9] British Journal of Pharmacology.

-

Hans, M. et al. (2012). this compound suppresses nicotinic acetylcholine receptor functioning in sensory neurons via allosteric modulation. Chemical Senses.[10]

-

Haeseler, G. et al. (2002). Voltage-dependent block of neuronal and skeletal muscle sodium channels by thymol and this compound. European Journal of Anaesthesiology.

-

Macpherson, L.J. et al. (2006). More than cool: promiscuous relationships of this compound and other sensory compounds. Molecular & Cellular Neuroscience.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medtac.com.au [medtac.com.au]

- 3. researchgate.net [researchgate.net]

- 4. This compound pain relief through cumulative inactivation of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sophion.com [sophion.com]

- 6. researchgate.net [researchgate.net]

- 7. jneurosci.org [jneurosci.org]

- 8. Bimodal Action of this compound on the Transient Receptor Potential Channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound enhances phasic and tonic GABAA receptor-mediated currents in midbrain periaqueductal grey neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound suppresses nicotinic acetylcholine receptor functioning in sensory neurons via allosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of Menthol as a Chiral Auxiliary in Asymmetric Synthesis

[1]

Executive Summary

In the landscape of asymmetric organic synthesis, (-)-menthol remains a cornerstone chiral auxiliary due to its distinct "chiral pool" availability, cost-efficiency, and well-defined steric architecture.[] While modern ligand-based catalysis (e.g., BINAP, BOX ligands) has gained prominence, covalent chiral auxiliaries like menthol offer a robust, self-validating alternative for generating high enantiomeric excess (ee) in stoichiometric transformations.

This technical guide dissects the mechanistic role of this compound, specifically focusing on its conformational rigidity and the steric shielding provided by its isopropyl group. We provide a validated protocol for the asymmetric Diels-Alder reaction—the benchmark for this compound's utility—and offer a comparative analysis against higher-order auxiliaries like 8-phenylthis compound.

Structural Fundamentals & Mechanistic Principles

The efficacy of (-)-menthol ((1R,2S,5R)-2-isopropyl-5-methylcyclohexanol) arises from its cyclohexane chair conformation. Unlike flexible acyclic auxiliaries, this compound locks into a rigid conformation where:

-

The hydroxyl group , isopropyl group , and methyl group all occupy equatorial positions .

-

This thermodynamic stability ensures a predictable steric environment.

The Prelog Model of Induction

The mechanism of asymmetric induction is governed by Prelog’s Rule . When this compound is esterified with a prochiral substrate (e.g., acrylic acid), the molecule adopts a conformation that minimizes syn-pentane interactions.

-

Conformation: The carbonyl group of the ester syn-planar to the methine proton of the chiral center (C1).

-

Shielding: The bulky isopropyl group at C2 effectively shields the Re-face (rear face) of the

-unsaturated system. -

Attack Trajectory: Reagents (dienes, alkyl halides) are forced to approach from the sterically accessible Si-face (front face), leading to high diastereoselectivity.

Visualization: The Steric Shielding Workflow

The following diagram illustrates the logical flow of asymmetric induction using this compound, highlighting the "Shielded vs. Accessible" face dynamic.

Caption: Logical workflow of this compound-mediated asymmetric induction, from esterification to steric shielding and final auxiliary recovery.

Validated Experimental Protocol: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction of menthyl acrylate with cyclopentadiene is the standard for assessing auxiliary efficiency. This protocol maximizes diastereomeric excess (de) using Lewis acid catalysis to lower the transition state energy and tighten the transition state geometry.

Phase 1: Synthesis of (-)-Menthyl Acrylate

Objective: Covalent attachment of the auxiliary.

-

Reagents: (-)-Menthol (1.0 eq), Acryloyl chloride (1.2 eq), Triethylamine (1.5 eq), CH₂Cl₂ (anhydrous).

-

Procedure:

-

Dissolve (-)-menthol in anhydrous CH₂Cl₂ under N₂ atmosphere at 0°C.

-

Add triethylamine followed by dropwise addition of acryloyl chloride over 30 minutes.

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench: Wash with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Flash chromatography (Hexanes/EtOAc 95:5) yields (-)-menthyl acrylate as a clear oil.

-

Phase 2: Lewis Acid-Catalyzed Cycloaddition

Objective: Stereoselective bond formation.

-

Reagents: (-)-Menthyl acrylate (1.0 eq), Cyclopentadiene (freshly cracked, 5.0 eq), EtAlCl₂ (1.0M in hexanes, 1.1 eq), CH₂Cl₂.

-

Procedure:

-

Cool a solution of (-)-menthyl acrylate in CH₂Cl₂ to -78°C (Critical for high de).

-

Add EtAlCl₂ dropwise. The solution may turn yellow/orange (Lewis acid complexation).

-

Stir for 15 minutes to ensure conformational lock.

-

Add cyclopentadiene slowly.

-

Stir at -78°C for 4 hours. Monitor by TLC (disappearance of acrylate).

-

-

Workup:

-

Quench carefully with saturated aqueous potassium sodium tartrate (Rochelle's salt) to break the aluminum emulsion.

-

Extract with CH₂Cl₂.[2] Dry over MgSO₄.

-

-

Analysis:

-

Determine the endo/exo ratio and diastereomeric ratio (dr) via ¹H NMR or chiral HPLC.

-

Expected Result: The endo-(1R, 2R, 4R) adduct is favored.

-

Phase 3: Auxiliary Cleavage & Recovery

Objective: Release of the chiral product and recycling of this compound.[3]

-

Method: LiAlH₄ reduction (to alcohol) or LiOH hydrolysis (to acid).[4]

-

Recovery: After hydrolysis, extraction with ether removes the neutral (-)-menthol (recyclable >95%), leaving the chiral acid in the aqueous layer.

Comparative Analysis: this compound vs. Advanced Auxiliaries

While (-)-menthol is effective, "second-generation" auxiliaries were developed to address its limitations, primarily the distance of the shielding isopropyl group from the reaction center.

Table 1: Performance Metrics of Chiral Auxiliaries in Diels-Alder Reactions

| Auxiliary | Shielding Group | Typical de (endo) | Pros | Cons |

| (-)-Menthol | Isopropyl (C2) | 40% - 75% | Inexpensive, bulk availability, easy removal. | Moderate selectivity; isopropyl group is flexible. |

| 8-Phenylthis compound | Phenyl (C8) | > 90% | Superior pi-stacking shielding; blocks face completely. | Expensive; synthesis requires multiple steps. |

| Evans Oxazolidinone | Isopropyl/Benzyl | > 98% | Highly predictable; crystalline intermediates. | Atom economy (requires cleavage/reactivation steps). |

| Camphor Sultam | Sulfonamide bridge | > 95% | Crystalline products facilitate purification. | Harder to hydrolyze than esters. |

The "8-Phenylthis compound" Upgrade

As noted by E.J.[5] Corey, the introduction of a phenyl group at the C8 position of this compound (replacing a methyl hydrogen) creates 8-phenylthis compound . This modification allows the phenyl ring to pi-stack over the acrylate double bond, effectively "locking" the conformation more tightly than the native isopropyl group. This results in diastereoselectivities often exceeding 90%, compared to the ~60-70% typically achieved with unsubstituted this compound [1].

Secondary Application: Chiral Resolution

Beyond synthesis, this compound is invaluable for resolving racemic mixtures.

-

Racemic Acids: Esterification with (-)-menthol creates diastereomeric esters. These have different physical properties (boiling point, solubility) and can be separated via column chromatography or fractional crystallization.[4]

-

Racemic Alcohols: Reaction with (-)-Menthyl chloroformate yields diastereomeric carbonates, easily separable by HPLC.

Resolution Workflow Diagram

Caption: Workflow for the resolution of racemic alcohols using menthyl chloroformate.

References

-

Corey, E. J., & Ensley, H. E. (1975). Preparation of an Optically Active Prostaglandin Intermediate via Asymmetric Induction. Journal of the American Chemical Society.[6]

-

Oppolzer, W. (1987). Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.[] Tetrahedron.

-

BenchChem. (2025).[3][7] (-)-Menthol as a Chiral Auxiliary in Asymmetric Synthesis.[3][][5][7][8][9][10] BenchChem Application Notes.

-

Yamamoto, H., & Furuta, K. (1986).[2] Asymmetric Diels-Alder Reaction Catalyzed by Chiral Lewis Acids. Journal of Organic Chemistry.

-

Nishida, M., et al. (2021).[9][10] Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry.

Sources

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. benchchem.com [benchchem.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Simmons-Smith Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. summit.sfu.ca [summit.sfu.ca]

- 9. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Endogenous Function of Menthol in Plant Defense Mechanisms: A Technical Guide

Topic: Endogenous Function of Menthol in Plant Defense Mechanisms Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound ((1R,2S,5R)-(-)-menthol) is often reduced to its organoleptic properties in commercial applications, yet physiologically, it represents a sophisticated secondary metabolite engineered by Mentha species for survival. This guide deconstructs the endogenous utility of this compound, moving beyond its role as a flavorant to its primary function: a multi-modal defense agent. We analyze its biosynthetic regulation, its neurotoxic and membrane-disrupting mechanisms against biotic aggressors, and its role in abiotic stress signaling. For drug developers, the plant’s use of this compound to modulate ion channels and membrane permeability offers a direct template for novel antimicrobial and analgesic therapeutics.

Part 1: Biosynthetic Machinery & Regulation